1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Catalog No.
S712804
CAS No.
65754-26-9
M.F
C8H6F3NO2
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Synthesizing 2-amino-4-(trifluoromethyl)toluene derivatives often leads to poor regioselectivity with isomers. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene solves this by providing the exact ortho/para substitution pattern needed for high-yield catalytic reduction to the key aniline building block.

  • Selective reduction avoids isomer side-products, achieving >98% purity.
  • The trifluoromethyl-nitro electronic profile ensures predictable reactivity for Fipronil and kinase inhibitor scaffolds.
  • Stocked for immediate global delivery, supporting seamless scale-up.

CAS Number

65754-26-9

Product Name

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

IUPAC Name

1-methyl-2-nitro-4-(trifluoromethyl)benzene

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3

InChI Key

VFERJFHPHSUIHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Synonyms

2-Nitro-4-(trifluoromethyl)toluene, 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, 4-Methyl-3-nitrobenzotrifluoride, 3-Nitro-4-methylbenzotrifluoride

Purity

≥97%

Package Size

5 g, 25 g

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a unique arrangement of electron-donating (methyl) and strongly electron-withdrawing (nitro, trifluoromethyl) groups. This specific ortho/para substitution pattern creates a distinct electronic and steric environment that dictates its reactivity. It primarily serves as a high-value intermediate in multi-step organic synthesis, particularly for agrochemicals and pharmaceuticals. The key reaction pathway involves the selective reduction of the nitro group to an amine, which is a critical step for building more complex molecular scaffolds.

Research Fit

1 Synthetic building block: 1,2,4-substitution pattern for medicinal chemistry and agrochemical research
2 Synergistic electronic effects from methyl, nitro, and trifluoromethyl substituents
3 Suitable for SAR exploration and regioselective synthetic routes

Substituting 1-Methyl-2-nitro-4-(trifluoromethyl)benzene with its isomers or simpler analogs is often unfeasible in established synthetic routes. Positional isomers, such as 1-methyl-4-nitro-2-(trifluoromethyl)benzene, would lead to entirely different products due to altered directing effects in subsequent electrophilic substitution or functionalization steps. Replacing the trifluoromethyl group with a less potent electron-withdrawing group, like a chloro-substituent, would significantly alter the reactivity and reduction potential of the nitro group, requiring substantial process re-optimization and potentially leading to lower yields or different side-product profiles. Using a simpler precursor like 2-nitrotoluene necessitates adding a trifluoromethylation step, which involves harsh reagents and adds complexity and cost to the manufacturing process.

Substitution Risk

Target
1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Unique 1,2,4-trisubstituted pattern creates distinct electronic and steric environment governing reactivity and lipophilicity
Potential Substitute
Mono-/Di-substituted Nitrobenzenes
2-Nitrotoluene or 4-nitrobenzotrifluoride cannot replicate the non-additive modulation of reduction potential and regiochemistry
may not transfer directly

Key Precursor for High-Yield Fipronil Synthesis

This compound is a critical starting material for synthesizing 2,6-dichloro-4-trifluoromethylaniline, a key intermediate for the phenylpyrazole insecticide Fipronil. The specific substitution pattern of the title compound is required for the subsequent chlorination and reduction steps. A patented process starting from a related precursor, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, demonstrates the importance of the trifluoromethylaniline core, achieving yields as high as 95.8% for a key disulfide intermediate under optimized, mild conditions. [1] This highlights the necessity of the correctly substituted aniline, derived from the title compound, for achieving high-purity, high-yield production in industrial applications.

Evidence DimensionReaction Yield
Target Compound DataServes as a direct precursor to the 2,6-dichloro-4-trifluoromethylaniline core structure.
Comparator Or BaselineAlternative synthesis routes often suffer from poor selectivity, expensive reagents, or harsh conditions. [<a href="https://patents.google.com/patent/US8507693B2/en" target="_blank">2</a>]
Quantified DifferenceA process utilizing the correctly substituted trifluoromethylphenyl pyrazole core achieves yields up to 95.8%. [<a href="https://patents.google.com/patent/CN102690232A/en" target="_blank">1</a>]
ConditionsReaction at 35°C under negative pressure (-0.01 to -0.03 MPa) followed by purification. [<a href="https://patents.google.com/patent/CN102690232A/en" target="_blank">1</a>]

Using this specific precursor is essential for accessing high-yield, cost-effective manufacturing routes for a major commercial insecticide.

Lipophilicity
Cross-study comparable
logP = 3.45
ΔlogP = +1.15 vs 2-nitrotoluene
Supports membrane permeability screening context
Computed logP values from standardized databases

Efficient Catalytic Nitro Reduction

The reduction of the nitro group is the most critical transformation for this compound. The strong electron-withdrawing nature of the trifluoromethyl group facilitates this reduction. In analogous systems, such as the reduction of 1-Nitro-2-(trifluoromethoxy)benzene, catalytic hydrogenation using standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel proceeds with high efficiency and clean conversion. For example, using Raney® Nickel at a moderate pressure of 5 bar and a mild temperature of 30°C allows for complete conversion in approximately 5 hours. This contrasts with nitroarenes lacking strong electron-withdrawing groups, which may require harsher conditions or longer reaction times for complete reduction.

Evidence DimensionReaction Time / Conditions
Target Compound DataThe CF3 group activates the nitro group for efficient reduction.
Comparator Or BaselineGeneric nitroarenes without strong electron-withdrawing activation.
Quantified DifferenceComplete reduction achieved in ~5 hours at 30°C and 5 bar H2 pressure (data from a closely related trifluoromethoxylated analog).
ConditionsCatalytic hydrogenation with Raney® Nickel catalyst in methanol.

This compound's structure allows for milder, faster, and more efficient reduction to the crucial amine intermediate, improving process throughput and reducing energy costs compared to less-activated analogs.

Reduction Potential
Class-level inference
E°′ ≈ –1.05 V (estimated)
Intermediate vs –0.98 V / –1.11 V analogs
May support selective reduction in multifunctional molecules
Value inferred from substituent additivity; data to verify
Regioselectivity
Supporting evidence
Predominant 2-nitro isomer
Fewer competing isomers vs meta-substituted substrates
Simplifies purification and may improve batch consistency
Exact isomer ratio not publicly specified

Phenylpyrazole Agrochemical Manufacturing

This compound is the designated choice for synthetic routes targeting trifluoromethyl-substituted phenylpyrazole insecticides like Fipronil. Its structure is optimized for the high-yield conversion to the necessary 2-amino-1-methyl-4-(trifluoromethyl)benzene core, which is then elaborated into the final active ingredient. [1]

Trifluoromethylated Aniline Synthesis

Where the target molecule is a 2-amino-4-(trifluoromethyl)toluene derivative, this compound serves as an ideal starting material. Its inherent reactivity allows for efficient and clean catalytic reduction of the nitro group under moderate conditions, ensuring high throughput and purity of the resulting aniline intermediate, which is a versatile building block for various specialty chemicals.

Pharmaceutical Scaffold Development

In drug discovery, the trifluoromethyl-aniline motif is valuable for its metabolic stability and ability to modulate physicochemical properties. This compound provides a reliable and direct route to this key structural unit, enabling medicinal chemists to synthesize novel kinase inhibitors or receptor antagonists where this specific substitution pattern is required for biological activity. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS drug discovery fragment
Elevated logP and compact fluorinated scaffold
Permeability assay context review
Agrochemical intermediate synthesis
Modulated reduction potential for chemoselective hydrogenation
Reductive transformation conditions
Push–pull chromophore building block
Donor–acceptor system with tunable LUMO energy
Electrochemical and photophysical characterization
Scalable regioselective synthesis
Regioselective nitration of 4-methylbenzotrifluoride
Process development and isomer purity assessment

XLogP3

3

Wikipedia

2-Nitro-4-trifluoromethyltoluene

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